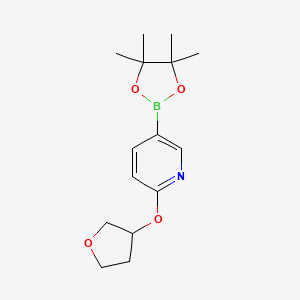
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
The compound you mentioned is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The molecule also has a boron atom, which is part of a borolane ring.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, compounds like this are often synthesized using techniques such as nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophile (an electron-deficient species).Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence of the pyridine and tetrahydrofuran rings, and the borolane ring. Pyridine is a basic aromatic heterocycle and can undergo reactions typical of aromatic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have certain solubility characteristics based on the presence of the polar tetrahydrofuran ring and the aromatic pyridine ring.Scientific Research Applications
Structural and Conformational Analyses
A study focused on boric acid ester intermediates with benzene rings, relevant to the chemical , demonstrated the synthesis and confirmation of compound structures using various spectroscopic techniques and mass spectrometry. The compounds' molecular structures were also calculated using Density Functional Theory (DFT), showing consistency with crystal structures determined by X-ray diffraction. This highlights the compound's potential in structural and conformational analyses in chemistry (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
The same study also investigated the molecular electrostatic potential and frontier molecular orbitals of compounds similar to the chemical . These investigations are crucial in revealing some physicochemical properties of the compounds, thus aiding in understanding their behavior in different chemical environments (Huang et al., 2021).
Synthesis and Scale-up in Medicinal Chemistry
Another study highlights the synthesis and scale-up of medicinally important compounds using a variant of the chemical . This demonstrates its utility in the large-scale synthesis of compounds that could have medicinal applications, showcasing its significance in drug development and pharmaceutical research (Bethel et al., 2012).
Application in Suzuki Coupling Reactions
The chemical's application extends to Suzuki coupling reactions, a pivotal method in organic chemistry for creating carbon-carbon bonds. This application is crucial for synthesizing various organic compounds, indicating the compound's importance in synthetic organic chemistry (Li et al., 2005).
Safety And Hazards
Without specific information, it’s hard to provide details about the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise in medicinal chemistry, future research might focus on optimizing its structure for better activity or fewer side effects.
properties
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)19-12-7-8-18-10-12/h5-6,9,12H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBUPUWMPNKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)
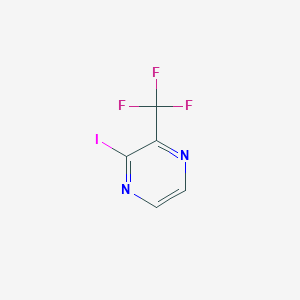
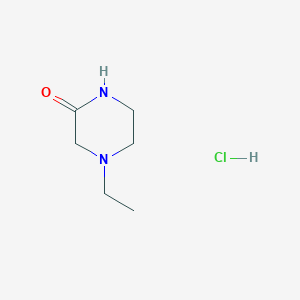
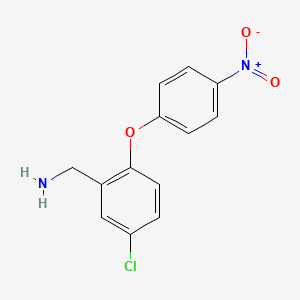
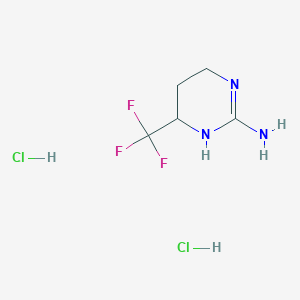
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)
![1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407607.png)
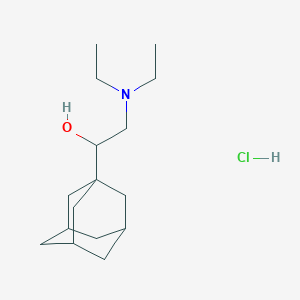
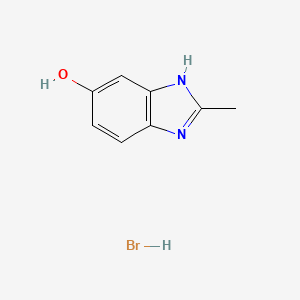
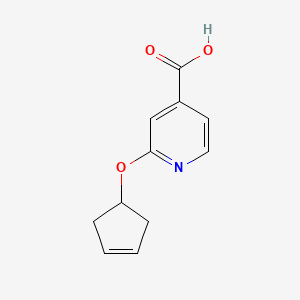
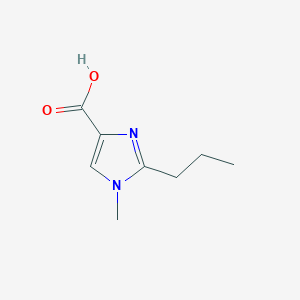
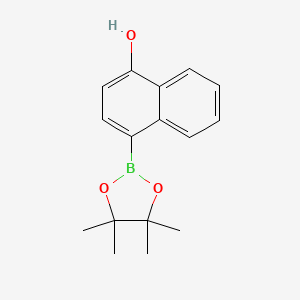
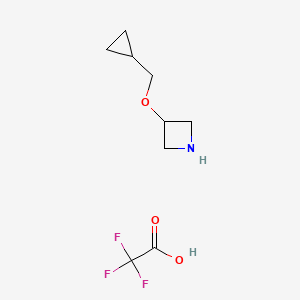
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)